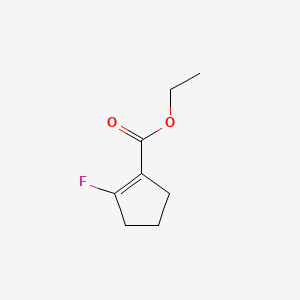
CHEMBL77475
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is a synthetic peptide-aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) has several scientific research applications, including:
Apoptosis Research: It is used to study the role of caspases in apoptosis by inhibiting their activity.
Disease Models: The compound is used in models of neurodegenerative diseases, cancer, and immune disorders to investigate the involvement of caspases.
Drug Development: It serves as a positive control in evaluating the effectiveness of potential anti-apoptotic drugs.
Vorbereitungsmethoden
The synthesis of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.
Cleavage from the Resin: The completed peptide is cleaved from the solid support using a suitable cleavage reagent.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Aldehyde Formation: The terminal aspartic acid residue is converted to an aldehyde group through oxidation.
Analyse Chemischer Reaktionen
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The peptide can undergo substitution reactions at various positions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles such as amines and thiols.
Wirkmechanismus
The mechanism of action of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the inhibition of caspases, particularly caspase-1. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing programmed cell death .
Vergleich Mit ähnlichen Verbindungen
Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is unique due to its specific inhibition of caspase-1. Similar compounds include:
Acetyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde: Lacks the N-methyl group, resulting in different inhibitory properties.
Z-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a different chemical structure and mechanism of action.
These comparisons highlight the specificity and potency of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) in inhibiting caspase-1 .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYDKJCHUAGGDW-VJARNRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B573759.png)
![8H-[1,3]dioxino[5,4-f][1,3]benzothiazole](/img/structure/B573763.png)
![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)

![4H-6,9-Methanofuro[2,3-d][1,2]oxazocine](/img/structure/B573771.png)

